N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a structurally complex molecule featuring a dihydrobenzo[b][1,4]dioxine core linked to a thiophen-2-ylmethylaminoethylphenyl group via a carboxamide bridge.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c25-21(23-13-17-4-3-11-29-17)12-15-7-9-16(10-8-15)24-22(26)20-14-27-18-5-1-2-6-19(18)28-20/h1-11,20H,12-14H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYGTMNOMGBGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)CC(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures, such as thiazole and indole derivatives, have been reported to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. These effects are typically achieved through interactions with various cellular targets, leading to changes in cellular function.
Biochemical Pathways
For example, thiazole derivatives have been found to affect pathways related to inflammation, pain perception, microbial growth, viral replication, neuron protection, and tumor growth.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of effects at the molecular and cellular levels, including antioxidant activity, pain relief, reduction of inflammation, inhibition of microbial growth, inhibition of viral replication, protection of neurons, and inhibition of tumor growth.
Biological Activity
N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Dihydrobenzo[b][1,4]dioxine Core : This bicyclic structure is known for its potential biological activity.
- Thiophen-2-ylmethyl Group : This moiety may enhance the compound's interaction with biological targets.
- Amide Linkage : The presence of an amide group contributes to the compound's stability and solubility.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol.
Biological Activity
Research indicates that compounds containing thiophene and dioxine structures often exhibit diverse pharmacological effects. The biological activity of this compound can be summarized as follows:
Antimicrobial Activity
Studies have shown that derivatives of thiophene and dioxine possess antimicrobial properties. The presence of the thiophene ring in this compound suggests potential efficacy against various microbial strains, although specific data on this compound's activity remains limited.
Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, similar compounds have demonstrated inhibitory effects on monoamine oxidase (MAO), which is relevant in the context of neurodegenerative diseases such as Parkinson's disease .
Anticancer Potential
Preliminary studies suggest that compounds with similar structures may exhibit anticancer activity. The unique combination of functional groups in this compound could enhance its ability to target cancer cells selectively.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Dihydrobenzo[b][1,4]dioxine Core : This can be achieved through cyclization reactions involving suitable precursors.
- Introduction of the Thiophenylmethyl Group : This step often involves nucleophilic substitution or coupling reactions.
- Amidation Reaction : The final step involves forming the amide bond with appropriate coupling agents.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| Compound A | MAO-B Inhibition | 0.009 µM |
| Compound B | Antimicrobial | Not specified |
| Compound C | Anticancer | Not specified |
These findings indicate that structural modifications can significantly influence biological activity and potency.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituents : The thiophen-2-ylmethyl group in the target compound may improve π-π stacking interactions compared to phenyl or trifluoromethylphenyl groups in analogs () .
- Functional Groups : The carboxamide bridge in the target compound contrasts with ester groups (), likely increasing hydrophilicity and hydrogen-bonding capacity .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
